

A Comparative Analysis of Propionylomes Across Diverse Species

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Compound of Interest

Compound Name: *N6-Propionyl-L-lysine*

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A comprehensive guide for researchers, scientists, and drug development professionals detailing the landscape of protein propionylation across prokaryotes and eukaryotes. This guide provides a comparative overview of the extent of this post-translational modification, detailed experimental methodologies for its study, and visualizations of key cellular pathways and workflows.

Protein propionylation, the addition of a propionyl group to a lysine residue, is an emerging post-translational modification (PTM) with significant implications for cellular regulation. Occurring in both prokaryotes and eukaryotes, this modification is intrinsically linked to cellular metabolism, particularly the availability of the donor molecule, propionyl-CoA. Understanding the similarities and differences in the propionylome—the complete set of propionylated proteins—across various species can provide critical insights into conserved regulatory mechanisms and species-specific adaptations. This guide offers a comparative analysis of the propionylome, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug discovery efforts.

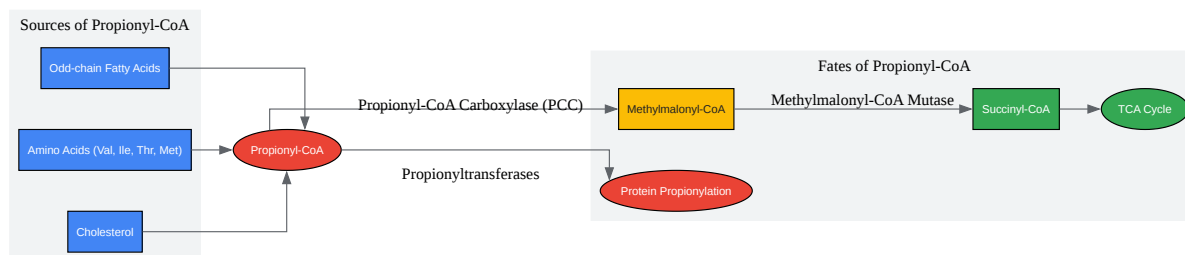
Quantitative Comparison of Propionylomes

The extent of protein propionylation varies significantly across different species, reflecting their unique metabolic and regulatory networks. The following table summarizes the number of identified propionylated proteins and lysine propionylation sites from large-scale proteomic studies in several key model organisms.

| Species | Number of Propionylated Proteins | Number of Propionylation Sites | Reference |
|----------------------------|----------------------------------|--------------------------------|---------------------|
| Escherichia coli | 603 | 1467 | [1] |
| Synechocystis sp. PCC 6803 | 69 | 111 | |
| Thermus thermophilus | 258 | 511 | |
| Trichophyton rubrum | 115 | 157 | |
| Saccharomyces cerevisiae | 174 | 338 | |
| Mus musculus (liver) | 1,975 | 6,882 | |
| Homo sapiens (HeLa cells) | 1,285 | 3,987 | |

Key Signaling Pathway: Propionyl-CoA Metabolism

Propionyl-CoA is a central metabolite derived from the catabolism of odd-chain fatty acids, cholesterol, and certain amino acids, including valine, isoleucine, threonine, and methionine.[\[2\]](#) Its cellular concentration directly influences the extent of protein propionylation. The metabolic pathway of propionyl-CoA is crucial for cellular energy homeostasis and its dysregulation is associated with metabolic disorders.



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Caption: Metabolic pathway of propionyl-CoA generation and utilization.

Experimental Protocols

The identification and quantification of propionylated proteins are primarily achieved through mass spectrometry-based proteomic approaches. A typical workflow involves protein extraction, digestion, enrichment of propionyl-lysine containing peptides, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Methodology for Propionylome Analysis

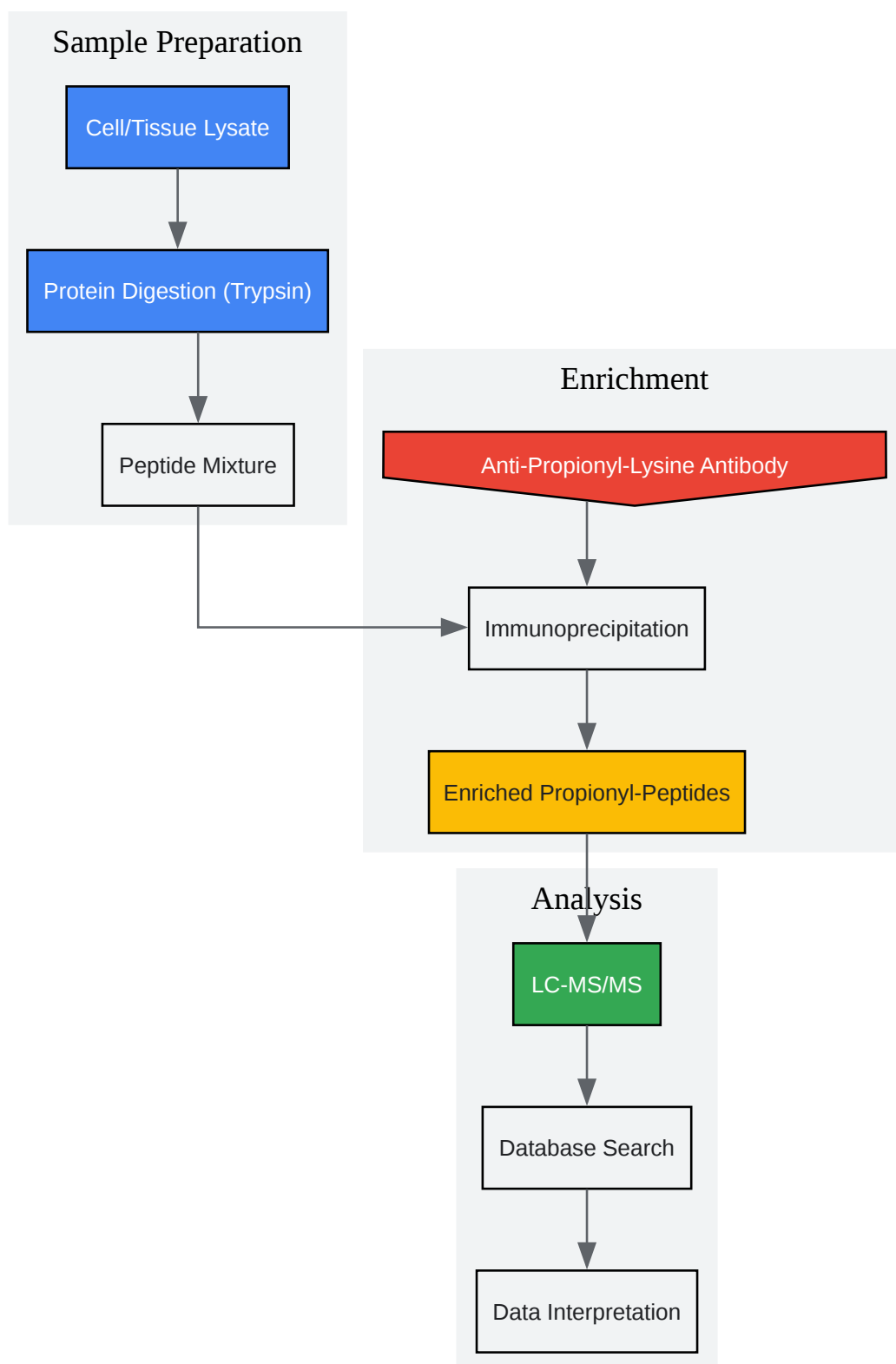
- Protein Extraction and Digestion:
 - Cells or tissues are lysed in a buffer containing protease and deacetylase inhibitors to preserve the modification.
 - Proteins are extracted and quantified using a standard method (e.g., BCA assay).
 - Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA) to break and block disulfide bonds.

- Proteins are digested into peptides using a sequence-specific protease, most commonly trypsin.
- Enrichment of Propionylated Peptides:
 - Due to the low stoichiometry of most PTMs, enrichment is a critical step.
 - High-affinity antibodies that specifically recognize propionyl-lysine residues are used for immunoprecipitation.
 - The antibody is typically conjugated to agarose or magnetic beads. The peptide mixture is incubated with the antibody-bead conjugate to capture propionylated peptides.
 - After washing to remove non-specifically bound peptides, the enriched propionylated peptides are eluted.
- LC-MS/MS Analysis:
 - The enriched peptides are separated by reverse-phase liquid chromatography based on their hydrophobicity.
 - The separated peptides are then ionized, typically by electrospray ionization (ESI), and introduced into a high-resolution mass spectrometer.
 - The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides.
 - Selected peptides are then fragmented (MS2), and the m/z of the fragment ions is measured.
- Data Analysis:
 - The resulting MS/MS spectra are searched against a protein sequence database using specialized software (e.g., MaxQuant, Proteome Discoverer).
 - The search parameters are set to include propionylation of lysine as a variable modification.

- The software identifies the peptide sequences and the specific sites of propionylation.
- Quantitative analysis can be performed using label-free methods or isotopic labeling to compare the abundance of propionylated peptides between different samples.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical bottom-up proteomics workflow for the analysis of the propionylome.



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Caption: Workflow for mass spectrometry-based propionylome analysis.

This guide provides a foundational comparative analysis of the propionylome across different species. The presented data and methodologies offer a starting point for researchers to delve deeper into the functional roles of protein propionylation in their specific systems of interest. The continued exploration of this PTM holds promise for uncovering novel regulatory mechanisms and identifying potential therapeutic targets.

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References

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- 2. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
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